![molecular formula C69H113NO4 B15171477 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine CAS No. 920980-28-5](/img/structure/B15171477.png)
2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine core substituted with two ethenyl groups, each bearing a 3,5-bis(dodecyloxy)phenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine typically involves a multi-step process. One common method starts with the preparation of the 3,5-bis(dodecyloxy)benzaldehyde, which is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the ethenyl intermediate. This intermediate is subsequently reacted with 2,6-dibromopyridine under palladium-catalyzed cross-coupling conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The ethenyl groups can be reduced to form saturated derivatives.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using bromine or chlorine.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In photodynamic therapy, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components.
Comparaison Avec Des Composés Similaires
2,6-Bis(3,5-dicarboxyphenyl)pyridine: Similar structure but with carboxylic acid groups instead of dodecyloxy groups.
2,6-Bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine: Contains pyrazole rings instead of phenyl rings.
Uniqueness: 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine is unique due to its long alkyl chains (dodecyloxy groups), which impart amphiphilic properties and enhance solubility in organic solvents. This makes it particularly useful in applications requiring self-assembling properties and compatibility with organic electronic materials.
Propriétés
Numéro CAS |
920980-28-5 |
|---|---|
Formule moléculaire |
C69H113NO4 |
Poids moléculaire |
1020.6 g/mol |
Nom IUPAC |
2,6-bis[2-(3,5-didodecoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C69H113NO4/c1-5-9-13-17-21-25-29-33-37-41-52-71-66-56-62(57-67(60-66)72-53-42-38-34-30-26-22-18-14-10-6-2)48-50-64-46-45-47-65(70-64)51-49-63-58-68(73-54-43-39-35-31-27-23-19-15-11-7-3)61-69(59-63)74-55-44-40-36-32-28-24-20-16-12-8-4/h45-51,56-61H,5-44,52-55H2,1-4H3 |
Clé InChI |
BLCCTCXRENHXNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C=CC2=NC(=CC=C2)C=CC3=CC(=CC(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


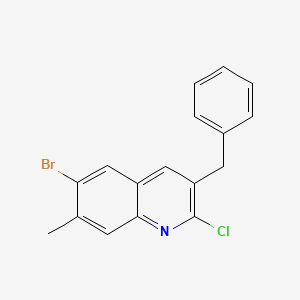


![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)
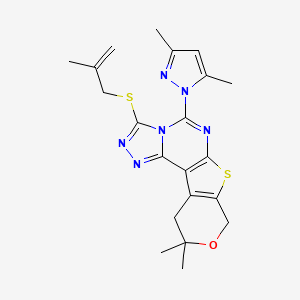
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)
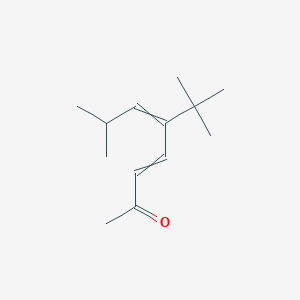
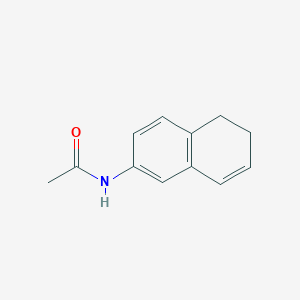

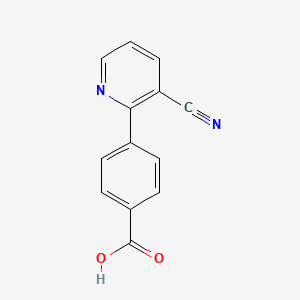
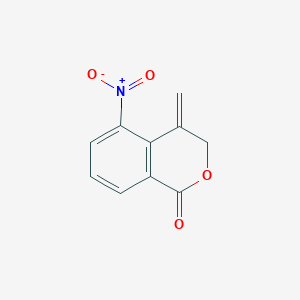
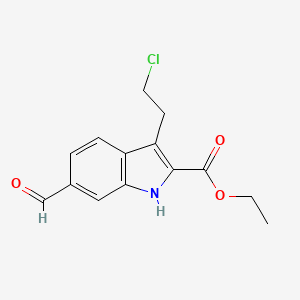
![4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15171456.png)
